N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide
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Overview
Description
N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide is a chemical compound with the molecular formula C10H20N2O. It is primarily used for research purposes and has various applications in scientific studies. The compound is known for its unique structure, which includes a cyclopentane ring and an amino group, making it a valuable subject for chemical and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with 1-amino-2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride
- Cyclopentanecarbonitrile
Uniqueness
N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide is unique due to its specific structure, which includes a cyclopentane ring and an amino group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
N-(1-amino-2-methylpropan-2-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C10H20N2O/c1-10(2,7-11)12-9(13)8-5-3-4-6-8/h8H,3-7,11H2,1-2H3,(H,12,13) |
InChI Key |
OQLDFAIZJVJDMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)NC(=O)C1CCCC1 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.